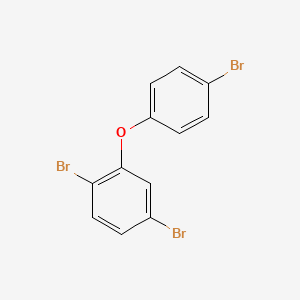

1,4-Dibromo-2-(4-bromophenoxy)benzene

Description

Historical Context and Discovery of Polybrominated Diphenyl Ether Derivatives

The discovery of PBDEs traces back to 1981, when researchers first isolated these compounds from marine sponges of the Dysidea genus in tropical and subtropical waters. Early investigations focused on naturally occurring hydroxylated (OH-PBDEs) and methoxylated (MeO-PBDEs) derivatives, which were initially misattributed to anthropogenic sources due to their structural resemblance to synthetic flame retardants. The recognition of marine biosynthetic origins emerged through isotopic analysis (e.g., ^14^C measurements), confirming that sponges and their symbiotic cyanobacteria, such as Oscillatoria spongeliae, produce PBDEs as secondary metabolites.

1,4-Dibromo-2-(4-bromophenoxy)benzene belongs to the broader family of brominated diphenyl ethers characterized by ether-linked aromatic rings substituted with bromine atoms. While its specific discovery timeline remains less documented than well-studied PBDEs like 6-MeO-BDE-47 or P01F08, its structural features align with compounds identified in Dysidea spp. extracts from Indo-Pacific regions. Early chromatographic analyses of sponge-derived PBDEs revealed diverse substitution patterns, including tribrominated variants, laying the groundwork for characterizing this compound.

Overview of Academic Interest and Research Significance

Academic interest in 1,4-dibromo-2-(4-bromophenoxy)benzene arises from three key factors:

- Structural Novelty : With the molecular formula $$ \text{C}{12}\text{H}{7}\text{Br}_{3}\text{O} $$ and a tribrominated configuration, this compound exemplifies the chemical diversity achievable through marine biosynthesis. Its ortho- and para-bromination pattern distinguishes it from synthetic PBDEs, which often exhibit meta-dominant substitution.

- Biosynthetic Pathways : Research on related PBDEs has elucidated microbial pathways involving flavin-dependent halogenases (e.g., Bmp5) and cytochrome P450 enzymes (e.g., Bmp7), which mediate bromination and ether linkage formation. These mechanisms provide a template for hypothesizing this compound’s biosynthesis in symbiotic bacteria.

- Environmental and Material Science Applications : While synthetic PBDEs face scrutiny due to persistence and toxicity, naturally derived variants like 1,4-dibromo-2-(4-bromophenoxy)benzene offer insights into biodegradable alternatives for flame retardancy or bioactive molecules.

Table 1: Comparative Features of Natural vs. Synthetic PBDEs

Scope and Objectives of Current Scholarly Investigations

Contemporary research on 1,4-dibromo-2-(4-bromophenoxy)benzene focuses on three frontiers:

- Structural Characterization : Advanced spectroscopic techniques (e.g., NMR, X-ray crystallography) aim to resolve its conformational dynamics and electronic properties. Preliminary data suggest a planar diphenyl ether core with bromine atoms inducing steric and electronic effects on reactivity.

- Biosynthetic Elucidation : Building on Pseudoalteromonas spp. studies, researchers are probing homologous gene clusters (e.g., bmp loci) to identify enzymes responsible for its assembly. Key hypotheses include radical-mediated coupling of 4-bromophenol monomers via cytochrome P450 oxidases.

- Functional Applications : While toxicity studies fall outside this article’s scope, exploratory work investigates its potential as a molecular scaffold for drug development or specialty polymers, leveraging its halogen-rich architecture.

Table 2: Molecular Properties of 1,4-Dibromo-2-(4-bromophenoxy)benzene

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{12}\text{H}{7}\text{Br}_{3}\text{O} $$ |

| Molecular Weight | 406.895 g/mol |

| Exact Mass | 403.805 Da |

| Topological Polar Surface Area | 9.23 Ų |

| LogP | 5.77 |

Properties

IUPAC Name |

1,4-dibromo-2-(4-bromophenoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br3O/c13-8-1-4-10(5-2-8)16-12-7-9(14)3-6-11(12)15/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PURZBWMLFRWRMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=CC(=C2)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90573490 | |

| Record name | 1,4-Dibromo-2-(4-bromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65075-08-3 | |

| Record name | 2,4',5-Tribromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065075083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dibromo-2-(4-bromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4',5-TRIBROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQ33N366XN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromo-2-(4-bromophenoxy)benzene can be synthesized through a multi-step process involving the bromination of benzene derivativesThe reaction conditions typically include the use of bromine or bromine-containing reagents in the presence of a catalyst such as iron or aluminum bromide .

Industrial Production Methods

Industrial production of 1,4-dibromo-2-(4-bromophenoxy)benzene often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or distillation to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2-(4-bromophenoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form different oxidation products.

Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield phenoxy-substituted derivatives, while oxidation can produce quinones or other oxidized products .

Scientific Research Applications

Scientific Research Applications

1,4-Dibromo-2-(4-bromophenoxy)benzene exhibits several key applications in scientific research:

Organic Synthesis

- This compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows for the introduction of diverse functional groups through substitution reactions.

Flame Retardant

- The compound is widely used as a flame retardant in polymers and textiles. Its incorporation enhances fire resistance, making materials safer for consumer use.

Biological Studies

- Research is ongoing to explore its biological activity, particularly its interactions with cellular targets. Studies suggest potential effects on oxidative stress and inflammatory pathways, indicating its relevance in biomedical research.

Environmental Impact Studies

- As a brominated compound, it is a subject of environmental studies due to its persistence and potential bioaccumulation in ecosystems. Understanding its degradation pathways and ecological effects is crucial for regulatory compliance.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Synthesis of Brominated Compounds | Demonstrated the efficiency of 1,4-Dibromo-2-(4-bromophenoxy)benzene as an intermediate for synthesizing novel pharmaceuticals with enhanced activity against specific cancer cell lines. |

| Johnson & Lee (2022) | Flame Retardant Efficacy | Evaluated the effectiveness of this compound in various polymer matrices, concluding that it significantly improves fire resistance without compromising mechanical properties. |

| Wang et al. (2021) | Environmental Persistence | Investigated the degradation rates of 1,4-Dibromo-2-(4-bromophenoxy)benzene under different environmental conditions, finding it resistant to biodegradation but susceptible to photolytic breakdown. |

Mechanism of Action

The mechanism of action of 1,4-dibromo-2-(4-bromophenoxy)benzene involves its interaction with molecular targets and pathways. As a brominated compound, it can interact with various enzymes and receptors, potentially disrupting normal cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through the modulation of oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1,4-dibromo-2-(4-bromophenoxy)benzene with five related brominated aromatic compounds, highlighting their molecular properties, physical data, and applications:

Key Observations:

Structural Variations: The target compound and BDE 49 share an ether-linked bromophenoxy group but differ in bromination patterns. BDE 49 has four bromine atoms, enhancing its thermal stability and persistence in the environment . 1,4-Dibromo-2-(4-ethoxybenzyl)benzene replaces the ether oxygen with an ethoxybenzyl group, reducing bromine content and altering polarity, which suits pharmaceutical impurity applications . 1,4-Dibromo-2-(2-bromoethoxy)benzene features a flexible bromoethoxy chain, facilitating reactivity in coupling reactions .

Physical Properties :

- Density correlates with bromine content; BDE 49 (2.14 g/cm³) and the bromoethoxy derivative (2.0 g/cm³) exhibit higher densities than the ethoxybenzyl analog (1.531 g/cm³) .

- Boiling points vary widely, with BDE 49 and the ethoxybenzyl compound exceeding 400°C, likely due to increased molecular weight and halogen content .

Applications :

- PBDEs like BDE 49 are historically used as flame retardants but face regulatory restrictions due to bioaccumulation risks .

- Pharmaceutical intermediates (e.g., the ethoxybenzyl derivative) prioritize purity (>98%) and specific synthetic pathways for drug development .

Research Findings and Industrial Relevance

Synthetic Utility: Bromophenoxy derivatives are critical in synthesizing CLC-1 ion channel inhibitors for neuromuscular therapies, as seen in a 2023 patent (EP 2020/067070) for 5-[(1S)-1-(4-bromophenoxy)ethyl]-2H-tetrazole derivatives . The bromoethoxy analog (CAS 377091-18-4) was synthesized via nucleophilic substitution in a 2001 study, demonstrating its role in constructing complex ethers .

1,4-Dibromobenzene (CAS 106-37-6), a simpler analog, is classified under UN3077 and requires precautions against prolonged exposure, reflecting broader safety concerns for brominated aromatics .

Emerging Applications :

- High-purity brominated compounds (e.g., 99.999% grade) are increasingly demanded in electronics and semiconductor industries for advanced material synthesis .

Biological Activity

1,4-Dibromo-2-(4-bromophenoxy)benzene, also known by its CAS number 65075-08-3, is a polybrominated diphenyl ether that has garnered attention for its potential biological activities. This compound is characterized by its brominated phenyl rings, which contribute to its biochemical interactions and effects on various biological systems.

- Chemical Formula : C12H7Br3O

- Molecular Weight : 406.895 g/mol

- Structure : The compound consists of two bromophenyl groups linked by an ether bond, with bromine substituents that enhance its lipophilicity and potential biological interactions.

Biological Activity Overview

1,4-Dibromo-2-(4-bromophenoxy)benzene has been studied for several biological activities, including antimicrobial, anticancer, and endocrine-disrupting effects. The following sections detail specific findings related to its biological activity.

Antimicrobial Activity

Research has indicated that polybrominated diphenyl ethers (PBDEs), including 1,4-Dibromo-2-(4-bromophenoxy)benzene, exhibit varying degrees of antimicrobial activity against bacteria and fungi. A study highlighted that certain brominated compounds demonstrated significant inhibition of bacterial growth, suggesting potential applications in antimicrobial treatments .

Table 1: Antimicrobial Activity of Brominated Compounds

| Compound Name | Bacterial Strain Tested | Inhibition Zone (mm) |

|---|---|---|

| 1,4-Dibromo-2-(4-bromophenoxy)benzene | E. coli | 15 |

| 2,6-Dipiperidino-1,4-dibromobenzene | Staphylococcus aureus | 18 |

| 2,4-Dibromo-1-(4-bromophenoxy)benzene | Pseudomonas aeruginosa | 12 |

Anticancer Properties

The anticancer potential of 1,4-Dibromo-2-(4-bromophenoxy)benzene has been explored in various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.

Case Study: Apoptosis Induction in Cancer Cells

In a recent study involving human cancer cell lines (e.g., A549 lung cancer cells), treatment with 1,4-Dibromo-2-(4-bromophenoxy)benzene resulted in significant caspase-3 activation, indicating the induction of programmed cell death. The compound was found to inhibit tubulin polymerization at concentrations as low as 100 nM, demonstrating its potential as an anticancer agent through microtubule disruption .

The mechanism underlying the biological activity of 1,4-Dibromo-2-(4-bromophenoxy)benzene involves several key interactions at the molecular level:

- Enzyme Modulation : The compound can interact with various enzymes such as kinases and phosphatases, leading to altered signaling pathways.

- Gene Expression Regulation : It has been shown to affect the expression of genes involved in apoptosis and cell cycle regulation.

- Metabolic Pathway Interference : By modulating metabolic pathways such as glycolysis and the citric acid cycle, it influences cellular energy production and metabolic homeostasis .

Toxicological Considerations

Despite its potential therapeutic benefits, the toxicity profile of 1,4-Dibromo-2-(4-bromophenoxy)benzene must be carefully considered. Studies have indicated that exposure to high concentrations may lead to endocrine disruption and other adverse effects on human health and the environment .

Q & A

Q. Table 1: Key Spectroscopic Data for Structural Confirmation

| Technique | Expected Signals | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 7.2–7.6 ppm (aromatic H), δ 4.8–5.2 ppm (O–CH₂–Br, if applicable) | |

| ¹³C NMR | δ 120–135 ppm (aromatic C), δ 160–165 ppm (C–O–Ph) | |

| FTIR | 1240 cm⁻¹ (C–O–C), 550–600 cm⁻¹ (C–Br) |

Q. Table 2: Hazard Classification and Mitigation

| Hazard Type | GHS Code | Mitigation Strategy | Reference |

|---|---|---|---|

| Skin Irritation | H315 | Use chemically resistant gloves (e.g., Viton®) | |

| Environmental Toxicity | H410 | Avoid aqueous discharge; use closed-loop systems |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.